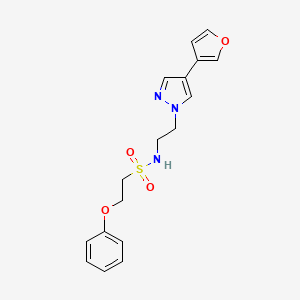

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c21-25(22,11-10-24-17-4-2-1-3-5-17)19-7-8-20-13-16(12-18-20)15-6-9-23-14-15/h1-6,9,12-14,19H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOORFOXOQQSGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent sulfonamide formation.

Preparation of Furan Intermediate: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

Coupling Reaction: The furan and pyrazole intermediates are then coupled using a suitable linker, such as an ethyl group, under specific reaction conditions.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (–SO₂NH–) participates in hydrolysis and metal coordination:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (4–6 hr) | Phenoxyethane sulfonic acid + NH₃ | Complete cleavage observed in analogs. |

| Alkaline Hydrolysis | 2M NaOH, 80°C (3 hr) | Phenoxyethane sulfonate salts | Faster degradation compared to acidic conditions. |

| Metal Complexation | Ethanol, RT (Mn²⁺/Ni²⁺ salts) | Octahedral Mn²⁺/Ni²⁺ complexes | Improved antibacterial activity in analogs (MIC: 8–32 µg/mL). |

Furan Ring Reactions

The furan-3-yl group undergoes electrophilic substitution and cycloaddition:

Electrophilic Acylation (Vilsmeier–Haack Reaction)

-

Product : 3-Formylfuran derivative

Diels-Alder Cycloaddition

-

Conditions : Maleic anhydride, toluene, reflux

-

Product : Oxabicyclic adduct

Pyrazole Nucleus Transformations

The 1H-pyrazole ring enables nucleophilic substitutions and cross-coupling:

Ethyl Linker Modifications

The –CH₂CH₂– bridge between pyrazole and sulfonamide allows:

-

Oxidation : CrO₃/H₂SO₄ converts to ketone (–CO–).

-

Nucleophilic Attack : Reacts with acyl chlorides to form amides (e.g., acetyl chloride → N-acetyl derivative).

Phenoxy Group Reactivity

The 2-phenoxyethyl segment undergoes:

-

O-Dealkylation : HI (48%), 120°C → phenol + ethylene.

-

Electrophilic Halogenation : Br₂/FeCl₃ → para-bromophenoxy derivative .

Multi-Step Synthetic Pathways

Example sequence for functionalized derivatives:

-

Sulfonamide Hydrolysis → Sulfonic acid intermediate.

-

Complexation with Mn²⁺ → Antibacterial agent.

Key Reaction Data Table

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities attributed to its unique structural features. Research indicates that derivatives of pyrazole, including those containing furan and phenoxy groups, demonstrate significant pharmacological effects:

- Antimicrobial Activity : Pyrazole derivatives have been reported to possess antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains . This suggests that N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide may also exhibit similar antimicrobial effects.

- Anti-inflammatory Effects : The presence of the pyrazole moiety is linked to anti-inflammatory activity, making it a candidate for the development of anti-inflammatory drugs .

- Anticancer Potential : Studies have highlighted the anticancer properties of pyrazole derivatives. For example, some compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including:

- Formation of Pyrazole Ring : The initial step often involves the reaction of furan derivatives with hydrazine to form the pyrazole structure.

- Substitution Reactions : Subsequent reactions involve alkylation or acylation processes to introduce the phenoxy and sulfonamide groups.

- Characterization Techniques : The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), which confirm their molecular structure and purity .

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with furan substitutions exhibited enhanced antibacterial activity compared to their non-furan counterparts. This suggests that this compound could be a promising candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another research effort, a series of pyrazole-based compounds were tested for their ability to inhibit the growth of cancer cell lines. The results showed that specific substitutions on the pyrazole ring significantly increased cytotoxicity against breast cancer cells. This points to the potential application of this compound in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide-Pyrazole Derivatives

Key Comparative Insights:

Structural Diversity: The target compound incorporates a furan-3-yl group on the pyrazole ring, distinguishing it from fluorophenyl () or hydroxyphenyl () analogs.

Synthesis Methods :

- The target compound’s synthesis likely parallels and , employing cross-coupling reactions (e.g., Suzuki for aryl-heterocycle bonds) or amide coupling for sulfonamide formation. highlights alternative approaches like click chemistry for triazole-containing analogs .

Biological Activity: Pyrazole-sulfonamide hybrids in exhibit kinase inhibitory and anticancer effects, suggesting the target compound may share similar mechanisms. However, furan’s electron-rich aromatic system might shift selectivity toward kinases sensitive to oxygen-containing ligands . Fluorinated analogs () prioritize metabolic stability and lipophilicity, whereas the target’s furan and phenoxy groups could balance solubility and target engagement .

Physicochemical Properties :

- The absence of fluorine or hydroxyl groups in the target compound may result in a lower melting point compared to ’s fluorinated derivative (175–178°C), though experimental validation is needed.

Structure-Activity Relationship (SAR) Trends:

- Electron-Withdrawing Groups (e.g., -F in ): Enhance metabolic stability but reduce aqueous solubility.

- Electron-Donating Groups (e.g., furan in the target): Improve solubility but may increase susceptibility to oxidative metabolism.

- Linker Flexibility: Ethyl-phenoxy chains (target) vs. rigid pyridine linkers () could influence conformational binding to enzymatic targets .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide is a complex organic compound that integrates a furan ring, a pyrazole moiety, and a sulfonamide functional group. This structural complexity suggests potential for significant biological activity, particularly in medicinal chemistry. The following sections provide a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features the following key components:

- Furan Ring : Enhances reactivity and biological interactions.

- Pyrazole Moiety : Known for its diverse pharmacological activities.

- Sulfonamide Group : Imparts antibacterial properties and enhances solubility.

Table 1: Structural Characteristics

| Component | Structure | Functionality |

|---|---|---|

| Furan Ring | Furan | Reactivity and biological target interactions |

| Pyrazole Moiety | Pyrazole | Broad spectrum of biological activities |

| Sulfonamide Group | Sulfonamide | Antibacterial properties |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of furan derivatives with hydrazine or its derivatives.

- Alkylation : The resulting pyrazole can then be alkylated with ethylene bromide to introduce the ethyl group.

- Sulfonamide Formation : Finally, the sulfonamide group is introduced via a reaction with sulfonyl chlorides.

These synthetic routes require careful optimization to ensure high yields and purity of the final product.

Pharmacological Properties

Research indicates that compounds containing both furan and pyrazole rings exhibit significant pharmacological properties, including:

- Anticancer Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : Similar compounds have demonstrated efficacy in reducing inflammation through inhibition of cyclooxygenase enzymes .

- Antimicrobial Properties : The sulfonamide component contributes to antibacterial activity, making this compound a candidate for further development in antibiotic therapies .

Case Studies

Several studies have explored the biological activities of related pyrazole compounds:

- Inhibition of BRAF Mutations : A study identified tricyclic pyrazole derivatives as potent inhibitors of BRAF mutations, which are common in melanoma. The presence of furan in these compounds enhanced their efficacy against mutant BRAF-driven pathways .

- Antioxidant Activity : Research has indicated that pyrazole derivatives can act as antioxidants, protecting cells from oxidative stress by scavenging free radicals .

- Antiproliferative Effects : In vitro studies have shown that certain furan-pyrazole hybrids exhibit significant antiproliferative effects on various cancer cell lines, suggesting potential for therapeutic applications in oncology .

Table 2: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide?

The synthesis of sulfonamide-pyrazole hybrids typically involves multi-step routes. A common approach includes:

- Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or nitriles to generate the pyrazole ring. For furan-substituted pyrazoles, furan-3-carbaldehyde derivatives can be used as starting materials .

- Sulfonamide Introduction : Reacting the pyrazole intermediate with a sulfonyl chloride derivative (e.g., 2-phenoxyethanesulfonyl chloride) under basic conditions (e.g., DCM/EtN) .

- Ethyl Linker Functionalization : Alkylation or nucleophilic substitution to attach the ethyl spacer between the pyrazole and sulfonamide groups. For example, using 1-(2-chloroethyl)-4-(furan-3-yl)-1H-pyrazole intermediates .

Key Validation : Monitor reaction progress via TLC or HPLC, and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

SAR studies should systematically modify structural domains (e.g., furan, pyrazole, sulfonamide) and assess pharmacological outcomes:

- Furan Substituent : Replace the furan-3-yl group with other heterocycles (e.g., thiophene, pyrrole) to probe electronic/steric effects on target binding .

- Pyrazole Optimization : Introduce substituents at the pyrazole 3- and 5-positions to enhance selectivity, as seen in COX-2 inhibitor SAR (e.g., trifluoromethyl groups improve potency) .

- Sulfonamide Modifications : Test alternative sulfonamide substituents (e.g., alkyl vs. aryl) to optimize solubility and metabolic stability .

Validation : Use in vitro assays (e.g., enzyme inhibition, cell viability) and correlate with computational docking studies to identify critical interactions .

Basic: What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- NMR Spectroscopy : H/C NMR confirms regiochemistry of the pyrazole ring and sulfonamide connectivity. F NMR (if fluorinated analogs are synthesized) resolves electronic environments .

- X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) resolves 3D conformation and hydrogen-bonding networks. For pyrazole derivatives, SHELXL refinement is critical for accurate thermal parameter modeling .

- Mass Spectrometry : HRMS validates molecular weight, while fragmentation patterns in MS/MS confirm structural motifs .

Advanced: How can contradictions in crystallographic data for pyrazole-sulfonamide hybrids be resolved?

Conflicting crystallographic data (e.g., disorder in the ethyl linker or furan orientation) can arise due to:

- Dynamic Disorder : Use low-temperature crystallography (100 K) to reduce thermal motion artifacts.

- Twinned Crystals : Apply SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning .

- Validation Tools : Cross-check with DFT-optimized geometries (e.g., Gaussian) and Hirshfeld surface analysis to validate intermolecular interactions .

Basic: What protocols assess the purity and stability of this compound under varying conditions?

- Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is recommended for biological testing .

- Stability Studies :

Advanced: What computational strategies predict the binding affinity of this compound to targets like COX-2?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2’s active site (PDB: 3LN1). Focus on interactions with Arg120, Tyr355, and Val523 .

- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and electrostatic potential. Validate with experimental IC data from COX-2 inhibition assays .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify critical residue fluctuations .

Basic: What are the solubility and formulation considerations for in vitro assays?

- Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). For poor solubility, use co-solvents (e.g., cyclodextrins) .

- Formulation : For in vivo studies, prepare suspensions in 0.5% methylcellulose or nanoemulsions to enhance bioavailability .

Advanced: How to design in vitro/in vivo experiments to evaluate anti-inflammatory potential?

- In Vitro :

- In Vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.